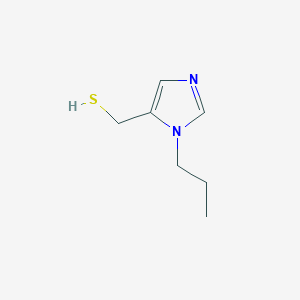
(1-propyl-1H-imidazol-5-yl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-propyl-1H-imidazol-5-yl)methanethiol is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. This compound is characterized by the presence of a propyl group attached to the nitrogen atom at position 1 and a methanethiol group attached to the carbon atom at position 5 of the imidazole ring. Imidazole derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-propyl-1H-imidazol-5-yl)methanethiol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild reaction conditions. For example, the reaction of an amido-nitrile with a suitable catalyst can lead to the formation of the imidazole ring.
Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions. This involves the reaction of the imidazole ring with a propyl halide in the presence of a base.
Attachment of the Methanethiol Group: The methanethiol group can be introduced through thiolation reactions. This involves the reaction of the imidazole derivative with a thiolating agent such as methanethiol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: (1-propyl-1H-imidazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can undergo reduction reactions to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides, alkylating agents, and acylating agents.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
(1-propyl-1H-imidazol-5-yl)methanethiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-propyl-1H-imidazol-5-yl)methanethiol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
- (1-methyl-1H-imidazol-5-yl)methanethiol
- (1-ethyl-1H-imidazol-5-yl)methanethiol
- (1-butyl-1H-imidazol-5-yl)methanethiol
Comparison: (1-propyl-1H-imidazol-5-yl)methanethiol is unique due to the presence of the propyl group, which can influence its chemical and biological properties Compared to its methyl, ethyl, and butyl analogs, the propyl group may affect the compound’s solubility, reactivity, and interaction with molecular targets
特性
分子式 |
C7H12N2S |
|---|---|
分子量 |
156.25 g/mol |
IUPAC名 |
(3-propylimidazol-4-yl)methanethiol |
InChI |
InChI=1S/C7H12N2S/c1-2-3-9-6-8-4-7(9)5-10/h4,6,10H,2-3,5H2,1H3 |
InChIキー |
XDKXTVAWVQIWNA-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=NC=C1CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




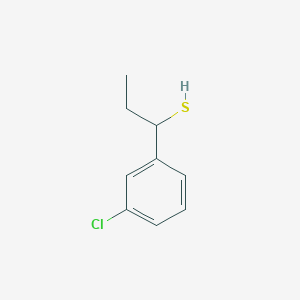

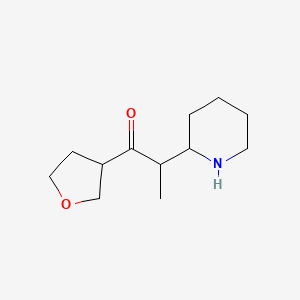


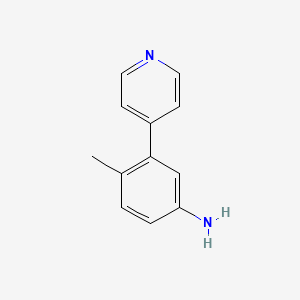
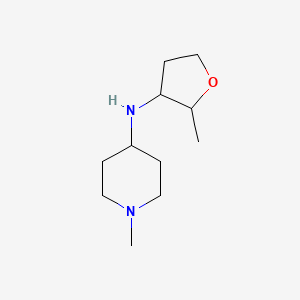
![3-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13313015.png)


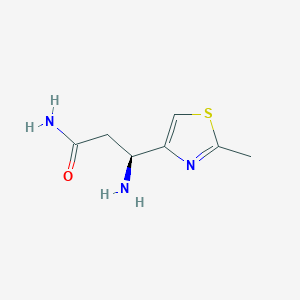
![N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine](/img/structure/B13313038.png)
